DCC-3014
Description
Contextualization of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition in Biomedical Research
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the development, differentiation, and activation of mononuclear phagocytic cells, including monocytes, macrophages, and osteoclasts. These CSF1R-dependent cells are implicated in a diverse range of pathological processes, making CSF1R a compelling target in biomedical research nih.govresearchgate.netnih.govhemonc.orgfrontiersin.org.
In oncology, CSF1R-dependent macrophages, often referred to as tumor-associated macrophages (TAMs), contribute to an immunosuppressive tumor microenvironment, fostering tumor growth, angiogenesis, invasiveness, and metastasis nih.govresearchgate.netnih.govhemonc.orgfrontiersin.orgdeciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgresearchgate.net. They can suppress the adaptive immune system in cancer nih.govnih.gov. Furthermore, CSF1R-expressing osteoclasts mediate bone degradation in osteolytic cancers and those that metastasize to bone nih.govnih.govresearchgate.net. Inhibition of the CSF1/CSF1R axis has shown therapeutic promise in various malignant tumors, including glioma, hepatocellular carcinoma, breast cancer, lung cancer, and pancreatic cancer frontiersin.org.
Beyond cancer, CSF1R inhibition is being explored for its therapeutic potential in other diseases where macrophages play a pathogenic role. For instance, in the rare disease tenosynovial giant cell tumor (TGCT), aberrant CSF1 expression leads to the recruitment and proliferation of CSF1R-dependent inflammatory cells, forming the tumor mass nih.govresearchgate.netnih.govhemonc.orgresearchgate.netdigitellinc.comscilit.com. Inhibitors targeting this pathway have shown efficacy in TGCT nih.govresearchgate.netnih.gov. Research also indicates potential applications in neuroinflammatory diseases, such as Alzheimer's disease, and in conditions like Duchenne muscular dystrophy (DMD), where CSF1R inhibitors may influence muscle fiber types to slow disease progression biospace.comnih.gov.
Overview of DCC-3014 as a Highly Selective Switch-Control Kinase Inhibitor
This compound, known generically as Vimseltinib, is an orally administered, small molecule, highly selective inhibitor of CSF1R hemonc.orgdeciphera.comaacrjournals.orgdigitellinc.combiospace.comclinicaltrials.govdeciphera.comspringer.combiospace.comdeciphera.com. It was designed utilizing a proprietary switch-control kinase inhibitor platform, which enables it to selectively bind to the CSF1R switch pocket nih.govnih.govhemonc.orgaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgresearchgate.netdigitellinc.combiospace.comclinicaltrials.govdeciphera.comnih.govdeciphera.com. This unique binding mode locks the CSF1R kinase domain in an inactive, "switched off" conformation, preventing its activation and subsequent signaling hemonc.orgaacrjournals.orgclinicaltrials.govdeciphera.com. The mechanism involves interactions that stabilize the activation loop and/or hinder the conserved salt bridge necessary for catalytic activity deciphera.comexplorationpub.com.
This compound demonstrates remarkable potency and selectivity for CSF1R. In human kinase assays, it exhibits nanomolar potency for CSF1R inhibition, with an IC50 of approximately 5 nM deciphera.comaacrjournals.orgresearchgate.net. Its selectivity profile is particularly noteworthy:
It spares highly related kinases such as KIT, PDGFRα, PDGFRβ, and FLT3 by greater than 100-fold deciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.comcaymanchem.comnih.gov. Some reports indicate even greater selectivity, exceeding 500-fold for KIT and 1,000-fold for PDGFRα/β and FLT3 digitellinc.com.
It demonstrates over 1,000-fold selectivity against 300 other human kinases aacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.com.
This high selectivity is crucial for minimizing off-target activities that could limit therapeutic suppression of CSF1R or lead to adverse events nih.govnih.govresearchgate.net.
The following table summarizes the selectivity of this compound against key kinases:
| Kinase Target | IC50 (nM) | Selectivity vs. CSF1R (Fold) | Reference |
| CSF1R | 3.7 - 5 | 1 | deciphera.comaacrjournals.orgresearchgate.netcaymanchem.com |
| KIT | 476 - >1000 | >100 - >500 | deciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.comcaymanchem.comnih.gov |
| PDGFRα | 436 - >1000 | >100 - >1000 | deciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.comcaymanchem.comnih.gov |
| PDGFRβ | 2300 - >1000 | >100 - >1000 | deciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.comcaymanchem.comnih.gov |
| FLT3 | >3300 - >1000 | >100 - >1000 | deciphera.comaacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.comcaymanchem.comnih.gov |
| Other Kinases | >10000 | >1000 | aacrjournals.orgdeciphera.comresearchgate.netaacrjournals.orgdigitellinc.combiospace.comdeciphera.com |
Significance of Preclinical Investigations for Understanding this compound's Biological Activities
Preclinical investigations are fundamental for characterizing the biological activities of novel compounds like this compound before their potential translation to clinical studies. These studies provide a comprehensive understanding of the compound's mechanism, potency, selectivity, and initial efficacy in relevant disease models. For this compound, preclinical research has extensively demonstrated its robust inhibitory effects on CSF1R and its downstream biological consequences.
In Vitro Activities: this compound has shown potent cellular inhibition of CSF1R in various monocytic cell lines and primary cells:
THP-1 monocytes: IC50 of 11 nM deciphera.comaacrjournals.orgresearchgate.net.
M-NFS-60 cells: IC50 of 4 nM (mouse myelogenous leukemia cell line requiring CSF1 for proliferation) deciphera.comaacrjournals.orgresearchgate.netcaymanchem.comfda.gov.
Human osteoclast precursors: IC50 of 9 nM, blocking osteoclast differentiation and maturation deciphera.comaacrjournals.orgresearchgate.netexplorationpub.comcaymanchem.com.
Human whole blood assay: IC50 of 260 nM for monocyte/pERK inhibition deciphera.comaacrjournals.orgresearchgate.net.
Cellular inhibition of CSF1R by this compound was resilient to high levels of the CSF1R ligand MCSF (10-1,000 ng/mL), attributed to its high residency time for binding to CSF1R and its "switch off" binding mode aacrjournals.orgresearchgate.net.
The following table summarizes the in vitro cellular inhibition data for this compound:
| Cell Type / Assay | IC50 (nM) | Reference |
| THP-1 monocytes | 11 | deciphera.comaacrjournals.orgresearchgate.net |
| M-NFS-60 cells | 4 | deciphera.comaacrjournals.orgresearchgate.net |
| Human osteoclast precursors | 9 | deciphera.comaacrjournals.orgresearchgate.netexplorationpub.comcaymanchem.com |
| Human whole blood monocyte/pERK assay | 260 | deciphera.comaacrjournals.orgresearchgate.net |
In Vivo Activities: Preclinical in vivo studies have further elucidated this compound's biological impact:
Sustained CSF1R Inhibition: In a murine PK/PD model (cFOS PK/PD model), this compound demonstrated sustained inhibition of CSF1R, achieving greater than 90% inhibition more than 24 hours post-dosing at 15 mg/kg deciphera.comaacrjournals.orgresearchgate.netdigitellinc.combiospace.com. At steady state (6 days of dosing), robust CSF1R inhibition was observed at 3 mg/kg daily aacrjournals.orgresearchgate.net.
Macrophage Modulation and Anti-tumor Activity:
In the MC38 syngeneic colorectal cancer model, this compound (10 mg/kg daily) depleted infiltrating TAMs, repolarized the adaptive immune cell population to an anti-tumoral profile, and decreased circulating CD16+ monocyte populations deciphera.comaacrjournals.orgresearchgate.netdigitellinc.com.
this compound showed significant single-agent anti-tumor activity deciphera.comdigitellinc.combiospace.com.
It demonstrated additive anti-tumor effects when used in combination with a murine anti-PD1 antibody in the MC38 colorectal cancer model deciphera.comaacrjournals.orgresearchgate.netdigitellinc.combiospace.combiospace.comdeciphera.com.
Anti-invasive and Anti-osteolytic Activities: In a PC-3 peritibial implant prostate cancer model, this compound blocked tumor growth, invasion, and bone degradation, highlighting its anti-osteolytic activity relevant to cancers that metastasize to bone nih.govnih.govdeciphera.comdigitellinc.combiospace.com.
Biopharmaceutical Properties: this compound exhibited optimized biopharmaceutical properties, including a favorable ADME (absorption, distribution, metabolism, excretion) and pharmacokinetic (PK) profile in preclinical studies deciphera.comaacrjournals.orgresearchgate.netdigitellinc.comfda.gov.
These comprehensive preclinical findings underpin the understanding of this compound's potential as a highly selective CSF1R inhibitor with immunomodulatory and anti-invasive properties, supporting its continued investigation in various disease contexts.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCC-3014; DCC 3014; DCC3014; |
Origin of Product |
United States |
Discovery and Rational Design Principles of Dcc 3014
Foundational Concepts of Switch-Control Kinase Inhibition
Kinases are a class of enzymes crucial for regulating various cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the transfer of phosphate (B84403) groups to specific substrates. rroij.comdeciphera.com Dysregulated kinase activity is frequently implicated in the pathogenesis of numerous diseases, notably cancer, where aberrant signaling can lead to uncontrolled cell proliferation and survival. rroij.com
A key regulatory mechanism in kinase activation involves two critical regions: the "activation switch" and the "switch pocket." nih.govqinlockhcp.com The interaction between these two regions dictates whether a kinase is in an inactive ("off switch") or active ("on switch") conformational state. deciphera.comqinlockhcp.com Switch-control kinase inhibitors are specifically designed to bind to these regions, thereby locking the kinase in its inactive conformation. This binding prevents the activation switch from engaging with the switch pocket, consequently inhibiting downstream signaling and cellular proliferation. deciphera.comnih.govqinlockhcp.comresearchgate.netgistsupport.org
This unique mechanism of action offers a significant advantage over traditional kinase inhibitors. By directly targeting the switch pocket and/or activation loop, switch-control inhibitors can achieve broad inhibition of the target kinase, including both wild-type and various mutant forms that often confer drug resistance. nih.govqinlockhcp.comgistsupport.org DCC-3014 was specifically engineered to exploit the distinct features of the CSF1R switch control region, enabling its potent and selective inhibitory activity. researchgate.netresearchgate.net
Structure-Based Drug Design and Medicinal Chemistry Methodologies
Structure-Based Drug Design (SBDD) is a powerful computational approach that leverages the three-dimensional (3D) structures of target proteins to guide the rational design and optimization of small molecules. rroij.commdpi.comrroij.com This methodology is particularly effective for kinases due to their well-defined catalytic sites, which can be precisely targeted by small molecules. rroij.com The knowledge of kinase structures, often obtained through techniques such as X-ray crystallography, is instrumental in identifying and designing inhibitors that can interact with these sites and block their activity. rroij.comacs.org
A significant challenge in developing kinase inhibitors is achieving high selectivity, as the human kinome comprises over 500 different kinases, many of which share conserved structural features like the ATP-binding pocket. rroij.comrroij.com SBDD addresses this by aiming to identify inhibitors that bind with high affinity to the ATP-binding site or other unique pockets within the kinase, thereby minimizing off-target interactions and enhancing the therapeutic index. rroij.com The discovery of this compound involved the integration of SBDD with standard medicinal chemistry principles. researchgate.netnih.govresearchgate.netdigitellinc.com This combined approach allowed for the systematic design and refinement of compounds to achieve desired potency and selectivity profiles. rroij.com
Iterative Optimization and Structure-Activity Relationship (SAR) Campaigns
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that describes how modifications to a chemical compound's structure influence its biological activity. biorxiv.orgmdpi.com The development of new drug candidates typically involves an iterative optimization process, where a series of analogs are synthesized and evaluated. biorxiv.orgmdpi.comacs.org This iterative approach allows researchers to systematically explore the chemical space around a lead compound, building a comprehensive understanding of how specific structural features contribute to or detract from desired properties such as potency, selectivity, and pharmacokinetic profiles. biorxiv.orgmdpi.com
For this compound, extensive SAR optimization campaigns were crucial in its journey from an initial lead compound to the highly refined therapeutic agent it is today. researchgate.netresearchgate.netnih.govresearchgate.netdigitellinc.com This process involved continuous cycles of design, synthesis, biological testing, and structural analysis, enabling the precise tuning of molecular properties for optimal performance. acs.org
Identification and Optimization of Dihydropyrimidone-Based CSF1R Inhibitors
The development of this compound originated from the identification of a novel series of dihydropyrimidone-based CSF1R kinase inhibitors. researchgate.netnih.govresearchgate.netdrughunter.com This chemical class demonstrated exceptional selectivity for CSF1R over a broad panel of other kinases and non-kinase protein targets. researchgate.netnih.govresearchgate.net
The optimization campaign commenced with an initial lead compound, referred to as "lead compound 3" in the discovery process. researchgate.netnih.govresearchgate.net Through meticulous SAR studies and iterative refinement, this campaign ultimately led to the discovery of this compound, designated as "compound 20" in the series. researchgate.netresearchgate.netnih.govresearchgate.net this compound was specifically designed to be a highly selective and potent inhibitor of CSF1R. It exhibits greater than 500-fold selectivity from the homologous type III receptor tyrosine kinase (RTK) KIT and more than 1,000-fold selectivity against 300 other human kinases, including other type III RTKs such as PDGFRα/β and FLT3. digitellinc.comdiscoveryontarget.com
The potent inhibitory activity of this compound against CSF1R was demonstrated with an IC₅₀ value of 3.7 nmol/L. explorationpub.com Furthermore, in vitro assays showed that this compound effectively blocked osteoclast differentiation and maturation with an IC₅₀ of 9.3 nmol/L. explorationpub.com
Table 1: Selectivity Profile of this compound
| Kinase Target | Selectivity vs. CSF1R |
| KIT | >500-fold |
| PDGFRα/β | >1,000-fold |
| FLT3 | >1,000-fold |
| Other kinases (300 panel) | >1,000-fold |
Table 2: Key Inhibitory Data for this compound
| Target | IC₅₀ Value |
| CSF1R | 3.7 nmol/L |
| Osteoclast Differentiation/Maturation | 9.3 nmol/L |
Molecular Mechanism of Action of Dcc 3014
Binding Affinity and Selectivity Profile for CSF1R
DCC-3014 demonstrates high binding affinity for CSF1R, with reported half-maximal inhibitory concentration (IC50) values ranging from 3.0 nM to 5.0 nM caymanchem.comresearchgate.netalzdiscovery.org. This potent inhibition is a cornerstone of its therapeutic efficacy.
A key characteristic of this compound is its remarkable selectivity for CSF1R over other closely related type III receptor tyrosine kinases, including KIT, PDGFRα, PDGFRβ, and FLT3 nih.govcaymanchem.comresearchgate.netalzdiscovery.orgdeciphera.comnih.govdigitellinc.com. Preclinical studies have shown that this compound exhibits greater than 100-fold selectivity for CSF1R compared to these kinases researchgate.netalzdiscovery.orgdeciphera.comnih.gov. Furthermore, it demonstrates over 500-fold selectivity from the homologous type III RTK KIT and more than 1,000-fold selectivity against 300 other human kinases, including PDGFRα/β and FLT3 digitellinc.com.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. CSF1R (Fold) | Reference |
| CSF1R | 3.7 | 1 | caymanchem.com |
| KIT | 476 | ~129 | caymanchem.com |
| PDGFRα | 436 | ~118 | caymanchem.com |
| PDGFRβ | 2,300 | ~622 | caymanchem.com |
| FLT3 | >3,300 | >891 | caymanchem.com |
This compound is classified as a "switch-control" inhibitor, a design strategy that leverages unique structural features within the CSF1R kinase domain's switch pocket clinicaltrials.govonderzoekmetmensen.nlnih.govtandfonline.comnih.govresearchgate.netaacrjournals.org. Unlike many ATP-competitive inhibitors, this compound binds to a specific region that controls the conformational activation of the kinase, effectively locking it in an inactive state clinicaltrials.govonderzoekmetmensen.nltandfonline.com. This mechanism is attributed to the exploitation of specific amino acid residues within the CSF1R switch pocket, notably Gly795 and Met637 nih.govdeciphera.comresearchgate.net. The 2-methyl group of this compound's trisubstituted pyridine (B92270) moiety precisely occupies the Gly795 selectivity pocket deciphera.com. This Gly795 residue is a small glycine (B1666218) that precedes the DFG motif in CSF1R, a feature that distinguishes it from closely related kinases like KIT, PDGFRα/β, and FLT3, which possess a larger cysteine residue at this position deciphera.comresearchgate.net. This "glycine hole" provides a steric basis for this compound's high selectivity researchgate.net. Additionally, Met637 in the switch pocket forms an interaction with the pyrimidinone ring of this compound, with its sulfur atom forming a directed orbital overlap that further contributes to CSF1R selectivity nih.govdeciphera.comresearchgate.net. The unique combination of Gly795 and Met637 is found in only 11 human kinases, underscoring the rational design behind this compound's selective inhibition nih.govresearchgate.net.
Conformational Stabilization and Inactive State Locking
This compound's inhibitory mechanism involves inducing and stabilizing the CSF1R in an inactive, DFG-out "switched off" conformation nih.govtandfonline.comresearchgate.netdeciphera.comresearchgate.netexplorationpub.com. In this conformation, the phenylalanine residue at position 797 (Phe797) is displaced to the DFG-out state, which is critical for blocking ATP access to the active site deciphera.comresearchgate.net. The isopropyl group of this compound plays a role in displacing Phe797 within the regulatory 'R' spine, thereby stabilizing this "switched off" conformation deciphera.com. Furthermore, this compound binding nucleates an extensive network of approximately 17 hydrogen bonds, which collectively reinforces the inactive conformation of CSF1R nih.gov. This conformational stabilization is a key aspect of its potent and durable inhibition.
The precise molecular interactions between this compound and CSF1R are crucial for its inhibitory activity and selectivity:
Lys616 and Glu633 : The carbonyl group of this compound's pyrimidinone ring forms a hydrogen bond with Lys616. This interaction disrupts the conserved salt bridge between Lys616 and Glu633, which is essential for CSF1R's catalytic activity nih.govdeciphera.comresearchgate.netexplorationpub.com. The disruption of this salt bridge is evident by the lack of electron density for the side chain of Glu633 in the co-crystal structure researchgate.net.
Asp796 : The ring nitrogen of this compound's central pyridine forms a key hydrogen bond with the backbone NH of Asp796, a residue within the DFG motif, further stabilizing the activation loop in its "off" state nih.govresearchgate.net.
Trp550 : The isopropyl moiety of this compound mimics Trp550, which occupies the third position of the 'R' spine in the kinase's 'off' state. This biomimetic action contributes to stabilizing the autoinhibited conformation deciphera.comresearchgate.netexplorationpub.com.
Phe797 : As mentioned, the isopropyl group of this compound displaces Phe797, forcing the DFG motif into an "out" conformation, which is characteristic of the inactive state deciphera.comresearchgate.net. The 6-methyl group of the central pyridine ring also forms van der Waals interactions with Phe797, further stabilizing the activation loop in its inactive conformation researchgate.net.
Gly795 : The 2-methyl group of the trisubstituted pyridine ring of this compound occupies the glycine selectivity pocket at Gly795 deciphera.com. This small residue in CSF1R, unlike the larger cysteine found in KIT, PDGFRα/β, and FLT3, allows for selective binding and contributes significantly to kinome selectivity nih.govdeciphera.comresearchgate.net.
Met637 : Met637 in the switch pocket interacts with the pyrimidinone ring of this compound. The sulfur atom of Met637 forms a directed orbital overlap with the pyrimidinone ring, providing an additional point of selectivity nih.govdeciphera.comresearchgate.net.
Tyr809 : Tyr809 from the activation loop docks as an inhibitory pseudosubstrate, blocking the approach of ATP and contributing to the hydrogen bond network that stabilizes the catalytic machinery in its 'off' state nih.govdeciphera.com.
Cys666 : The hinge-binding pyridine nitrogen lone pair of this compound forms a hydrogen bond to the backbone NH of Cys666, anchoring the inhibitor to the kinase deciphera.comresearchgate.net. Additionally, the pyrazole (B372694) methyl substituent forms a C-H hydrogen bond with the backbone carbonyl of Cys666 researchgate.net.
This compound demonstrates resilience to varying ATP concentrations, indicating its ability to maintain potency even in the presence of high cellular ATP levels that can compete with classical ATP-competitive inhibitors researchgate.netdeciphera.com. Its CSF1R inhibition IC50 values remained unaffected by ATP concentrations of 0.5 mM, 1 mM, and 4 mM deciphera.com. This ATP resilience is coupled with favorable dissociation kinetics, characterized by a long off-rate. This compound has an off-rate of 0.0041 min⁻¹, which corresponds to a half-life of 170 minutes deciphera.com. The calculated dissociation constant (Kd) of 2.3 nM aligns well with data from CSF1R binding assays deciphera.com. This long residence time contributes to durable target engagement and sustained inhibition, even at high ligand concentrations researchgate.net.
Downstream Cellular Signaling Perturbations
CSF1R-mediated signaling is critical for the survival, function, proliferation, and differentiation of various myeloid lineage cells, including monocytes, macrophages, microglia, and osteoclasts nih.govdeciphera.com. Activation of CSF1R typically signals through the PI3K, JNK, and ERK1/2 pathways deciphera.com. By inhibiting CSF1R, this compound perturbs these downstream cellular signaling cascades.
Specifically, this compound has been shown to inhibit CSF1-stimulated phosphorylation of ERK, a key downstream effector of CSF1R signaling nih.gov. It potently inhibits the proliferation of M-NFS-60 leukemia cells, a mouse myelogenous leukemia cell line dependent on CSF1 for proliferation, with IC50 values reported as 10.1 nM, 18 nM, and 4 nM nih.govcaymanchem.comresearchgate.net. Furthermore, this compound inhibits CSF1-induced CSF1R autophosphorylation in THP-1 cells (IC50 = 27 nM or 11 nM) caymanchem.comresearchgate.net. Its inhibitory effects also extend to osteoclast differentiation, blocking both CSF1- and RANKL-induced processes with IC50 values of 9.3 nM or 9 nM caymanchem.comresearchgate.netexplorationpub.com.
Through these actions, this compound effectively depletes immunosuppressive tumor-associated macrophages (TAMs), repolarizes the adaptive immune cell population towards an anti-tumoral profile, and reduces circulating CD16+ monocyte populations deciphera.comnih.govresearchgate.netdigitellinc.com. It also blocks macrophage-mediated tumor cell migration deciphera.com.
Table 2: Cellular Inhibition Profile of this compound
| Cellular Assay | IC50 (nM) | Reference |
| M-NFS-60 cell proliferation | 10.1 | nih.gov |
| M-NFS-60 cell proliferation | 18 | caymanchem.com |
| M-NFS-60 cell proliferation | 4 | researchgate.net |
| CSF1-induced CSF1R autophosphorylation (THP-1 cells) | 27 | caymanchem.com |
| CSF1-induced CSF1R autophosphorylation (THP-1 cells) | 11 | researchgate.net |
| CSF1- and RANKL-induced osteoclast differentiation | 9.3 | caymanchem.com |
| Human osteoclasts | 9 | researchgate.net |
| Human whole blood monocyte/pERK assay | 260 | researchgate.net |
Inhibition of CSF1R Autophosphorylation
The activation of CSF1R is typically initiated by the binding of its endogenous ligands, Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34). deciphera.comalzdiscovery.orgnih.govthno.orgresearchgate.netijbs.com This ligand binding triggers the receptor's dimerization, a conformational change, and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. tandfonline.comresearchgate.netthno.orgresearchgate.net This autophosphorylation is a critical step that creates binding sites for adaptor proteins, initiating downstream signaling cascades. tandfonline.com
This compound functions by specifically inhibiting this CSF1R autophosphorylation. wikipedia.orgcaymanchem.com It is characterized as a "switch-control" inhibitor, meaning it binds to a unique switch pocket region within the CSF1R kinase domain, locking the receptor in an inactive conformation. tandfonline.comresearchgate.netnih.govresearchgate.net Specifically, this compound interacts with key residues such as Methionine 637 (Met637), Aspartate 797 (Asp797) within the Asp-Phe-Gly (DFG) motif, and Tryptophan 550 (Trp550) in the juxtamembrane domain. researchgate.netnih.gov By hindering the conserved salt bridge between Glutamate 633 (Glu633) and Lysine 616 (Lys616) and stabilizing the activation loop in a DFG-out conformation, this compound effectively maintains CSF1R in an auto-inhibitory state. researchgate.netnih.gov
In in vitro assays, this compound has demonstrated potent inhibition of CSF1-induced CSF1R autophosphorylation in THP-1 cells with an IC50 of 27 nM. caymanchem.com Furthermore, it exhibits high selectivity for CSF1R over closely related kinases, including FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT proto-oncogene receptor tyrosine kinase (KIT). nih.govalzdiscovery.orgcaymanchem.comnih.gov
Table 1: Selectivity and Inhibitory Potency of this compound
| Target/Assay | IC50 (nM) | Selectivity (Fold vs. CSF1R) | Reference |
| CSF1R (at 4nM ATP) | 3 | - | alzdiscovery.org |
| CSF1R (general) | 3.7 | - | caymanchem.comnih.gov |
| CSF1-induced CSF1R Autophosphorylation (THP-1 cells) | 27 | - | caymanchem.com |
| FLT3 | >3,300 | >100 | alzdiscovery.orgcaymanchem.com |
| PDGFRα | 436 | >100 | alzdiscovery.orgcaymanchem.com |
| PDGFRβ | 2,300 | >100 | alzdiscovery.orgcaymanchem.com |
| KIT | 476 | >100 | alzdiscovery.orgcaymanchem.com |
| M-NFS-60 leukemia cell proliferation | 18 | - | caymanchem.com |
| CSF1- and RANKL-induced osteoclast differentiation | 9.3 | - | caymanchem.com |
Modulation of PI3K, JNK, and ERK1/2 Signaling Pathways
Upon activation, CSF1R triggers several downstream pro-survival kinase cascades. Key among these are the Phosphoinositide 3-Kinase (PI3K), c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathways. deciphera.comresearchgate.netnih.govresearchgate.netijbs.comresearchgate.net These pathways are integral for the survival, function, proliferation, and differentiation of myeloid lineage cells, including monocytes and macrophages. deciphera.com
This compound, by inhibiting CSF1R activity, effectively modulates and inhibits these downstream signaling pathways. deciphera.comresearchgate.netnih.gov This inhibition is crucial, especially in contexts where aberrant CSF1R signaling contributes to disease progression. For instance, in the tumor microenvironment (TME), activated CSF1R on tumor-associated macrophages (TAMs) leads to the release of tumorigenic cytokines, fostering a pro-tumoral phenotype. researchgate.netnih.govresearchgate.net By blocking CSF1R, this compound can mitigate the activity of these TAMs, thereby influencing the immunomodulating activity of macrophages and potentially enhancing anti-tumor immune responses. tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netnewdrugapprovals.org
Impact on CSF1 and IL-34 Ligand-Induced Signaling
CSF1 and IL-34 are the primary endogenous ligands that bind to and activate CSF1R. deciphera.comalzdiscovery.orgnih.govthno.orgresearchgate.netijbs.com Their binding to CSF1R is essential for regulating the proliferation, differentiation, migration, and activation of macrophages and other myeloid cells. researchgate.net
This compound effectively inhibits the cellular signaling induced by both CSF1 and IL-34. tandfonline.comalzdiscovery.orgwikipedia.orgnih.gov This inhibition leads to a reduction in the recruitment, proliferation, and differentiation of monocytes and macrophages, which are often central to the pathology of various diseases, such as tenosynovial giant cell tumor (TGCT). tandfonline.comresearchgate.netnih.govresearchgate.netnih.govnewdrugapprovals.org
Research findings indicate that exposure to this compound is associated with an increase in plasma levels of both CSF1 and IL-34. nih.gov This elevation of ligands in the plasma is considered a biomarker of effective CSF1R inhibition, as the receptor is no longer internalizing and degrading its ligands efficiently. nih.gov Furthermore, treatment with this compound has been observed to lead to a rapid and sustained reduction of CD16+ monocytes in peripheral blood, demonstrating its impact on CSF1R-dependent cell populations. nih.gov
Cellular and Immunological Effects of Dcc 3014 in Preclinical Models
Effects on Myeloid Lineage Cells
DCC-3014 exerts its immunomodulatory effects primarily through the inhibition of CSF1R, leading to a direct impact on the proliferation, survival, and differentiation of various myeloid lineage cells nih.govnih.govdeciphera.comdeciphera.com.
This compound has demonstrated potent inhibitory activity against the proliferation of monocyte cell lines. In cellular assays, this compound inhibited CSF1R in THP-1 monocytes with an IC50 of 11 nM deciphera.comresearchgate.net. Similarly, it showed robust inhibition of M-NFS-60 cells, a mouse myelogenous leukemia cell line dependent on CSF1 for proliferation, with an IC50 of 4 nM deciphera.comresearchgate.net. The cellular inhibition of CSF1R by this compound remained resilient even in the presence of high concentrations of the CSF1R ligand, M-CSF, due to its high residency time for binding to CSF1R deciphera.comresearchgate.net. In human whole blood assays, this compound inhibited CSF1R in monocytes with an IC50 of 260 nM deciphera.comresearchgate.net.
Table 1: Inhibition of Monocyte Proliferation by this compound
| Cell Line | Species | IC50 (nM) | Reference |
| THP-1 monocytes | Human | 11 | deciphera.comresearchgate.net |
| M-NFS-60 cells | Mouse | 4 | deciphera.comresearchgate.net |
| Human whole blood monocytes | Human | 260 | deciphera.comresearchgate.net |
This compound durably suppressed CSF1R activity both in vitro and in vivo, leading to the depletion of macrophages and other CSF1R-dependent cells nih.govnih.govresearchgate.netresearchgate.net. Macrophages are critical components of the tumor microenvironment (TME), where they can contribute to tumor growth, angiogenesis, invasiveness, metastasis, and immunosuppression nih.govnih.govnih.gov. By inhibiting CSF1R, this compound interferes with the CSF1/CSF1R signaling pathway, which is essential for macrophage survival, proliferation, and differentiation frontiersin.org. This suppression can lead to a reduction in the number of tumor-associated macrophages (TAMs) and a repolarization of the adaptive immune cell population towards an anti-tumoral profile digitellinc.comdeciphera.comresearchgate.netbiospace.com.
Preclinical studies have consistently shown that this compound effectively depletes CSF1R-dependent macrophages. In the MC38 syngeneic colorectal cancer model, this compound significantly depleted infiltrating tumor-associated macrophages (TAMs) and decreased circulating CD16+ monocyte populations digitellinc.comdeciphera.comresearchgate.netbiospace.com. This depletion of immunosuppressive TAMs contributes to a shift in the immune microenvironment, making it more conducive to anti-tumor responses digitellinc.comdeciphera.comresearchgate.netbiospace.com. The mechanism involves blocking CSF1R kinase activity, which is crucial for the recruitment and maintenance of TAMs frontiersin.org.
Impact on Osteoclastogenesis and Bone Remodeling
CSF1R-expressing osteoclasts are key mediators of bone degradation in various conditions, including osteolytic cancers and cancers that metastasize to bone nih.govnih.govresearchgate.netresearchgate.net. This compound's inhibitory action on CSF1R extends to these cells, thereby impacting bone remodeling processes nih.govnih.govdigitellinc.com.
Human osteoclast precursors depend on CSF1-stimulated CSF1R activity for their proliferation and subsequent differentiation into mature osteoclasts, which are responsible for bone resorption nih.govresearchgate.net. This compound has been shown to block osteoclast differentiation effectively. In assays using human osteoclast precursors, this compound inhibited differentiation with an IC50 of 9 nM deciphera.comresearchgate.netresearchgate.net. This inhibition is crucial for its anti-osteolytic activity observed in preclinical models, such as mouse prostate cancer bone invasion models digitellinc.comdeciphera.combiospace.com.
Table 2: Inhibition of Osteoclast Precursor Differentiation by this compound
| Cell Type | Species | IC50 (nM) | Reference |
| Human osteoclast precursors | Human | 9 | deciphera.comresearchgate.netresearchgate.net |
Tartrate-resistant acid phosphatase (TRAP) is a characteristic enzyme of osteoclasts, and its activity is closely related to osteoclast function and bone resorption oatext.comsunlongbiotech.com. TRAP is involved in the degradation of mineralized substrates in the bone matrix sunlongbiotech.com. Preclinical studies have evaluated this compound in human osteoclast TRAP assays researchgate.netaacrjournals.org. This compound blocked osteoclast differentiation, which was detected by measuring levels of tartrate-resistant acid phosphatase activity in the supernatant of assay wells nih.govresearchgate.net. This suppression of TRAP activity further underscores this compound's ability to inhibit the bone-resorbing function of osteoclasts nih.govresearchgate.net.
Modulation of the Immunosuppressive Microenvironment
The tumor microenvironment (TME) often fosters an immunosuppressive state, hindering effective anti-tumor immune responses. Tumor-associated macrophages (TAMs) and certain monocyte subpopulations play a critical role in promoting this immunosuppression, along with the balance of adaptive immune cells like cytotoxic T cells and regulatory T cells researchgate.netaacrjournals.orgnih.gov. This compound's mechanism of action, by targeting CSF1R, aims to reprogram this environment to be more conducive to anti-tumor immunity deciphera.comdigitellinc.comnih.govaacrjournals.org.
Repolarization of Adaptive Immune Cell Populations (e.g., CD8+ T cells to Treg ratio)
Table 1: Effect of this compound on Adaptive Immune Cell Ratios in Preclinical Models
| Preclinical Model | Treatment (Dose, Duration) | Effect on CD8+/Treg Ratio | Reference |
| MC38 Colorectal Cancer (Syngeneic) | This compound (10 mg/kg PO, QD, 7 days) | 4-fold increase | deciphera.comdigitellinc.com |
Reduction of Circulating Monocyte Subpopulations (e.g., CD16+ monocytes)
This compound has been shown to significantly reduce specific circulating monocyte subpopulations. In the MC38 colorectal cancer model, this compound treatment led to an 11-fold decrease in circulating CD16+ nonclassical monocytes deciphera.com. This reduction in circulating CD16+ monocyte populations has been consistently observed in preclinical studies digitellinc.comaacrjournals.orgresearchgate.net. CD16+ monocytes are considered a minor subpopulation of monocytes that express the activation marker CD16, suggesting they are more mature and may serve as precursors to tissue-resident macrophages nih.gov. Elevated levels of CD14+CD16+ monocytes have been associated with pro-tumorigenic activity and poor prognosis in certain cancers, indicating that their reduction by this compound contributes to the compound's immunomodulatory effects nih.gov. Furthermore, clinical studies have also shown a decrease in circulating CD16+ monocytes as a biomarker of CSF1R inhibition by this compound alzdiscovery.orgdeciphera.com.
Table 2: Effect of this compound on Circulating Monocyte Subpopulations
| Preclinical Model | Monocyte Subpopulation | Effect of this compound Treatment | Reference |
| MC38 Colorectal Cancer | CD16+ nonclassical monocytes | 11-fold decrease in circulation | deciphera.com |
Influence on Tumor-Associated Macrophage (TAM) Infiltration and Function
Tumor-associated macrophages (TAMs) are crucial components of the tumor microenvironment, known to promote tumor growth, angiogenesis, invasion, and immunosuppression deciphera.comnih.govresearchgate.netnih.govaacrjournals.orgresearchgate.netnih.gov. TAMs are highly dependent on CSF1R kinase activity for their proliferation and differentiation deciphera.comaacrjournals.org. This compound, as a potent and selective CSF1R inhibitor, effectively depletes infiltrating TAMs in preclinical cancer models, such as the MC38 syngeneic colorectal cancer model deciphera.comdigitellinc.comnih.govaacrjournals.orgresearchgate.net.
The inhibitory potency of this compound against CSF1R has been demonstrated in various in vitro cellular assays. It exhibited nanomolar potency for CSF1R inhibition, with an IC50 of 5 nM deciphera.comdigitellinc.comaacrjournals.orgresearchgate.net. Specifically, this compound inhibited CSF1R in:
THP-1 monocytes (IC50: 11 nM) deciphera.comaacrjournals.orgresearchgate.net
M-NFS-60 cells (IC50: 4 nM) deciphera.comaacrjournals.orgresearchgate.net
Human osteoclast precursors (IC50: 9 nM) deciphera.comaacrjournals.orgresearchgate.netexplorationpub.com
Monocytes in a human whole blood assay (IC50: 260 nM) deciphera.comaacrjournals.orgresearchgate.net
This robust inhibition of CSF1R leads to the depletion of macrophages and other CSF1R-dependent cells, thereby reprogramming the TME and enhancing T-cell-mediated anti-tumor responses nih.govresearchgate.netnih.gov.
Table 3: In Vitro Inhibitory Potency (IC50) of this compound on CSF1R in Various Cell Lines
| Cell Line / Assay | IC50 (nM) | Reference |
| CSF1R (kinase assay) | 5 | deciphera.comdigitellinc.comaacrjournals.orgresearchgate.net |
| THP-1 monocytes | 11 | deciphera.comaacrjournals.orgresearchgate.net |
| M-NFS-60 cells | 4 | deciphera.comaacrjournals.orgresearchgate.net |
| Human osteoclast precursors | 9 | deciphera.comaacrjournals.orgresearchgate.netexplorationpub.com |
| Human whole blood assay (monocytes) | 260 | deciphera.comaacrjournals.orgresearchgate.net |
Table 4: Effect of this compound on Tumor-Associated Macrophages
| Preclinical Model | Effect on TAMs | Reference |
| MC38 Colorectal Cancer | Depletion of infiltrating TAMs | deciphera.comdigitellinc.comnih.govaacrjournals.orgresearchgate.net |
Preclinical Research in Disease Models
Tenosynovial Giant Cell Tumor (TGCT) Pathogenesis and Preclinical Models
Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive soft tissue neoplasm that arises in the synovium of joints, bursae, or tendon sheaths researchgate.nettandfonline.com. The primary driver of this disease is the dysregulation of the colony-stimulating factor 1 (CSF1) gene, often due to a specific gene translocation researchgate.netresearchgate.netdigitellinc.com. This genetic alteration leads to the overexpression and excessive production of the CSF1 ligand within a small population of tumor cells researchgate.nettandfonline.comdeciphera.com.
The CSF1 ligand binds to the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor found on the surface of various inflammatory cells, most notably monocytes and macrophages deciphera.commycancergenome.org. The overabundance of CSF1 in the joint space results in the massive recruitment and proliferation of these CSF1R-dependent cells researchgate.netresearchgate.netdigitellinc.com. These recruited macrophages and their precursors form the bulk of the tumor mass in TGCT researchgate.netdigitellinc.com. This process establishes a paracrine signaling loop where a few neoplastic cells producing CSF1 orchestrate the accumulation of a large number of non-neoplastic, CSF1R-expressing cells that constitute the tumor deciphera.com. Therefore, the fundamental etiology of TGCT is rooted in the aberrant CSF1 expression that recruits and sustains the growth of CSF1R-dependent inflammatory cells, making the CSF1/CSF1R signaling axis a critical therapeutic target researchgate.netresearchgate.net.
DCC-3014, also known as Vimseltinib, is a potent and highly selective switch-control inhibitor of the CSF1R kinase, specifically designed to target diseases driven by macrophages, such as TGCT researchgate.netresearchgate.netnih.gov. In preclinical studies, this compound has demonstrated the ability to durably suppress CSF1R activity, leading to the depletion of macrophages and other CSF1R-dependent cells researchgate.netresearchgate.netnih.gov.
While developed for TGCT, the preclinical efficacy of this compound in inhibiting tumor growth and bone degradation has been demonstrated in various mouse cancer models. A key model used to evaluate these effects is the PC-3 peritibial prostate cancer model, which assesses both tumor invasion into bone and osteoclast-mediated bone destruction deciphera.comdeciphera.com. In this model, this compound effectively blocked tumor growth, invasion, and bone degradation deciphera.combiospace.com. Treatment with this compound resulted in statistically significant protection from bone degradation nih.gov.
| Treatment Group | Effect on Bone Degradation | Model |
|---|---|---|
| Vehicle | Significant bone degradation observed | PC3 Peritibial Implant |
| This compound | Statistically significant protection from bone degradation | PC3 Peritibial Implant |
Oncological Disease Models and Immunomodulation
The anti-tumor activity of this compound has been evaluated in syngeneic, immunocompetent cancer models, such as the MC38 colorectal cancer model, which is characterized by high infiltration of tumor-associated macrophages (TAMs) deciphera.comresearchgate.netaacrjournals.org. In this model, this compound demonstrated significant activity as a single agent deciphera.combiospace.com.
The mechanism of its anti-tumor effect involves modulating the tumor microenvironment. Treatment with this compound led to a significant depletion of immunosuppressive TAMs within the primary tumor digitellinc.comdeciphera.com. Furthermore, it repolarized the adaptive immune cell population toward an anti-tumoral profile and decreased the population of circulating CD16+ nonclassical monocytes digitellinc.comdeciphera.comresearchgate.net. Specifically, this compound treatment reduced macrophages by 3-fold within the CD45+ cell population in the tumor and decreased circulating CD16+ monocytes by 11-fold deciphera.com.
| Cell Population | Effect of this compound Treatment | Model |
|---|---|---|
| Tumor-Associated Macrophages (TAMs) | Significantly depleted (>6-fold reduction) | MC38 Colorectal Cancer |
| Circulating CD16+ Monocytes | Significantly reduced (11-fold reduction) | MC38 Colorectal Cancer |
| Cytotoxic CD8+ T cells | Increased (in combination therapy) | MC38 Colorectal Cancer |
The role of CSF1R-dependent macrophages in promoting tumor invasion is well-established deciphera.comaacrjournals.org. This compound has been shown to counteract this process in preclinical settings. The PC-3 prostate cancer peritibial implant model was utilized to assess the impact of CSF1R inhibition on tumor invasion into adjacent bone deciphera.comdeciphera.com. In this model, this compound treatment successfully blocked osteoclast-mediated tumor invasion of bone, in addition to inhibiting primary tumor growth deciphera.comdeciphera.com. This anti-invasive activity is attributed to the inhibition of CSF1R, which is crucial for the maturation of pre-osteoclasts into activated osteoclasts that mediate osteolytic bone lesions, facilitating tumor expansion and invasion deciphera.com.
Given its immunomodulatory mechanism of action, this compound has been investigated in combination with immune checkpoint inhibitors deciphera.comresearchgate.netaacrjournals.org. In the MC38 syngeneic colorectal cancer model, combining this compound with a murine anti-PD-1 antibody resulted in additive anti-tumor effects compared to either treatment alone deciphera.combiospace.comresearchgate.netaacrjournals.org. This enhanced activity is linked to the favorable changes this compound induces in the tumor microenvironment. By depleting immunosuppressive TAMs, this compound helps to reverse immunosuppression, which can improve the efficacy of T-cell checkpoint immunotherapies deciphera.comdeciphera.com. In the combination treatment group, cytotoxic CD8+ T cells increased by approximately 2-fold nih.gov. These findings support the potential utility of this compound as a macrophage immunomodulatory agent for clinical evaluation in combination with immune checkpoint inhibitors deciphera.comresearchgate.netaacrjournals.org.
Broader Implications in Macrophage-Driven Pathologies
The therapeutic potential of this compound extends beyond its initial focus, with preclinical research exploring its applicability in a range of macrophage-driven diseases. As a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), this compound's ability to modulate macrophage populations is of significant interest in various pathological contexts where these cells play a central role.
Exploration in Chronic Graft-Versus-Host Disease (cGVHD) Preclinical Contexts
Chronic graft-versus-host disease (cGVHD) is a serious complication following allogeneic hematopoietic stem cell transplantation, with macrophages, particularly the M2 phenotype, implicated in the associated fibrosis. allenpress.com While direct preclinical studies of this compound in cGVHD animal models are not extensively published, the compound is currently under investigation in a Phase 2 clinical trial for this indication. researchgate.netdukehealth.orgdeciphera.commasseycancercenter.orgclinicaltrials.govcenterwatch.comcancer.gov The rationale for its use is based on the established role of CSF1R in macrophage differentiation and survival. allenpress.comresearchgate.net
Interestingly, a recent preclinical study using an anti-CSF1R antibody in a mouse model of GVHD revealed unexpected complexities. While CSF1R blockade did deplete microglia, it also exacerbated neuroinflammation during acute GVHD. nih.gov This finding highlights that the effects of CSF1R inhibition in the context of GVHD are multifaceted and may vary depending on the specific disease stage and target organ. nih.gov In preclinical cancer models, this compound has been shown to effectively reduce M2 macrophages, a cell type also implicated in the pathology of cGVHD. allenpress.com
Conceptual Relevance to Other Inflammatory and Neurologic Diseases
The role of macrophages and microglia in a variety of inflammatory and neurologic diseases makes CSF1R a compelling therapeutic target. elsevierpure.comresearchgate.net Preclinical studies with other CSF1R inhibitors have provided proof-of-concept for this approach in various disease models. researchgate.net
In the context of inflammatory diseases , this compound's demonstrated ability in preclinical cancer models to deplete macrophages suggests its potential utility. researchgate.netdeciphera.comdigitellinc.com For instance, in a syngeneic colorectal cancer model, this compound administration led to a significant reduction in tumor-associated macrophages (TAMs). deciphera.comdigitellinc.com
| Treatment Group | Parameter | Result | Fold Change vs. Control |
|---|---|---|---|
| This compound (10 mg/kg PO, QD) | Tumor-Associated Macrophages (within CD45+ population) | Significant Reduction | 3-fold decrease |
| This compound (10 mg/kg PO, QD) | Circulating CD16+ Nonclassical Monocytes | Significant Reduction | 11-fold decrease |
In neurologic diseases , where microglia (the resident macrophages of the central nervous system) play a critical role in neuroinflammation, CSF1R inhibition is a promising strategy. elsevierpure.comresearchgate.net Preclinical studies with other CSF1R inhibitors have shown therapeutic potential. For example, the CSF1R inhibitor GW2580 attenuated the loss of dopamine (B1211576) neurons in a mouse model of Parkinson's disease. researchgate.net While specific preclinical data for this compound in neurologic disease models is not yet widely available, its high selectivity for CSF1R suggests it could be a valuable tool for investigating the role of microglia in these conditions. allenpress.comalzdiscovery.org
Synthetic Chemistry and Chemical Biology Applications of Dcc 3014
Synthetic Methodologies for DCC-3014 and Analogues
The synthesis of this compound and its analogues is a critical aspect of its development, enabling the exploration of structure-activity relationships and optimization of its pharmacological profile. This compound has the formal name 3-methyl-2-[(1-methylethyl)amino]-5-[6-methyl-5-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-4(3H)-pyrimidinone, with a molecular formula of C₂₃H₂₅N₇O₂ caymanchem.com.
Chemical Transformations and Reaction Sequences Employed
While specific, detailed reaction sequences for the synthesis of this compound are not extensively detailed in publicly available search snippets, insights into the chemical transformations employed can be inferred from discussions of its structural features and how modifications impact its activity and selectivity. The design of this compound focused on exploiting unique features of the CSF1R switch control region to achieve potent and selective inhibition researchgate.netresearchgate.netresearchgate.net.
Key structural elements and their contributions, which would have been targets of specific chemical transformations during synthesis and optimization, include:
Pyrazole (B372694) N-Methyl substituent: This group appears to form a C-H hydrogen bond with the carbonyl of Cys666 at the hinge region of CSF1R deciphera.com.
2-Methyl pyridine (B92270) core: This moiety is crucial for both kinase selectivity and CSF1R inhibition. Research indicated that larger substituents at the 2-position led to decreased CSF1R inhibition, suggesting a specific size or electronic requirement for this part of the molecule deciphera.com.
Pyrimidinone N-Methyl moiety: The addition of an N-methyl group onto the pyrimidinone ring was tolerated, showing similar biochemical and cellular activity to the parent compound deciphera.com. This suggests that modifications in this region can be made without significantly compromising activity.
2-Amino substituents: Secondary and tertiary 2-amino substituents were explored, with secondary substituents demonstrating higher potency deciphera.com. This highlights the importance of the amino group's substitution pattern for optimal interaction.
Carbonyl group: The carbonyl of this compound forms a hydrogen bond with Lys616, which is part of a conserved salt bridge critical for CSF1R's catalytic activity. This interaction disrupts the salt bridge, contributing to the "switch-off" mechanism of the kinase deciphera.com.
These observations imply a methodical synthetic approach involving the construction of the pyrimidinone core, followed by functionalization with the pyrazole and pyridine moieties, and careful tuning of substituents to achieve the desired inhibitory and selectivity profiles.
Scalability and Efficiency of Synthetic Routes (academic context)
In an academic context, the scalability and efficiency of synthetic routes for novel chemical compounds like this compound are important considerations for providing sufficient material for preclinical and early-stage research. While the provided information highlights the discovery and preclinical evaluation of this compound, specific details regarding the scalability and efficiency of its synthetic routes within an academic setting are not explicitly detailed. Generally, the development of drug candidates necessitates synthetic routes that can be scaled up to produce quantities suitable for various biological assays and in vivo studies beilstein-journals.org. The successful progression of this compound into clinical development implies that initial synthetic routes were sufficiently robust to provide the necessary material for preclinical studies and early phase clinical trials researchgate.net. However, the specifics of academic-scale efficiency or green chemistry aspects are not elaborated upon in the available data.
Development of Chemical Probes and Tracers for CSF1R Biology
This compound has emerged as a significant chemical probe for investigating CSF1R biology due to its high selectivity and potency. It is an orally active, switch-control tyrosine kinase inhibitor specifically designed to selectively and potently inhibit CSF1R by exploiting unique features of the kinase's conformational activation researchgate.netresearchgate.netresearchgate.net.
This compound inhibits CSF1R with an IC₅₀ of 3.7 nM caymanchem.com. Its selectivity profile is notable, demonstrating more than 100-fold selectivity over highly related kinases such as FMS-related tyrosine kinase 3 (FLT3), PDGFRα, PDGFRβ, and KIT. Specifically, its IC₅₀ values for these kinases are >3,300 nM for FLT3, 436 nM for PDGFRα, 2,300 nM for PDGFRβ, and 476 nM for KIT caymanchem.com. This high degree of selectivity minimizes off-target activity, which is crucial for a chemical probe to accurately dissect the role of CSF1R in biological systems.
The inhibitory effects of this compound extend to cellular functions dependent on CSF1R. It inhibits CSF1-induced CSF1R autophosphorylation in THP-1 cells with an IC₅₀ of 27 nM and blocks CSF1- and RANKL-induced osteoclast differentiation with an IC₅₀ of 9.3 nM caymanchem.com. In preclinical studies, this compound durably suppressed CSF1R activity in vitro and in vivo, leading to the depletion of macrophages and other CSF1R-dependent cells researchgate.netresearchgate.net. Its high residency time for binding to CSF1R and its unique binding mode contribute to its sustained inhibitory effects and its ability to maintain CSF1R in a "switch off" state researchgate.net.
The development of chemical probes like this compound is vital for understanding the complex roles of CSF1R in various diseases, including inflammatory, cancerous, and neurodegenerative conditions researchgate.net. While a validated CSF1R PET tracer is not yet widely available, the design and synthesis of radiolabeled molecules based on potent CSF1R inhibitors, such as 18F-radiolabeled pyrrolo[2,3-d]pyrimidine derivatives, are ongoing efforts to develop imaging tools for CSF1R biology researchgate.net.
The selectivity and potency of this compound as a chemical probe for CSF1R are summarized in the following table:
Table 1: this compound Kinase Selectivity (IC₅₀ values) caymanchem.com
| Kinase | IC₅₀ (nM) |
| CSF1R | 3.7 |
| FLT3 | >3,300 |
| PDGFRα | 436 |
| PDGFRβ | 2,300 |
| KIT | 476 |
Computational Chemistry in Understanding this compound Interactions
Computational chemistry plays a pivotal role in elucidating the molecular interactions of compounds like this compound with their biological targets, facilitating drug design and optimization.
Molecular Docking and Dynamics Simulations in CSF1R Binding
In silico techniques, including molecular docking and molecular dynamics (MD) simulations, have been extensively employed to understand the binding affinity and specific interactions of CSF1R inhibitors, including this compound, with the CSF1R kinase domain researchgate.netnih.govresearchgate.netnih.gov. These studies often utilize the 3D X-ray crystallized structure of CSF1R kinase (e.g., Protein Data Bank ID 4R7H) as a template for modeling nih.gov.
Molecular docking studies have shown that this compound interacts with key residues within the CSF1R binding site, contributing to its exceptional target specificity. A significant interaction occurs with Methionine 637 (Met637), a residue that distinguishes CSF1R's kinase selectivity pocket from closely related kinases like tyrosine-protein kinase KIT (c-KIT), which has Leucine 644 (Leu644) at the analogous position nih.gov.
Furthermore, this compound maintains CSF1R in an autoinhibitory conformation by binding with Tryptophan 550 (Trp550) in the juxtamembrane domain, which stabilizes the activation loop in a DFG-out conformation researchgate.netnih.gov. This interaction is crucial for its classification as a selective "switch-control" CSF1R inhibitor nih.gov. Computational analyses also indicate that this compound interacts with Aspartate 797 (Asp797) of the Asp-Phe-Gly (DFG) motif and/or hinders the conserved salt bridge formed between Glutamate 633 (Glu633) and Lysine 616 (Lys616), further stabilizing the activation loop researchgate.netnih.gov. The π–π interaction between the aromatic ring of Trp550 and the inhibitors' aromatic rings has been identified as a key factor enhancing binding affinity researchgate.netresearchgate.netnih.gov. Studies involving W550-Alanine substitution (W550A) have shown a significant decrease in binding affinity, underscoring the importance of this residue nih.gov.
Computational studies have also compared the binding energies of various CSF1R inhibitors. This compound, along with ARRY-382, BLZ-945, and sorafenib, demonstrated the lowest binding energies with CSF1R kinase, indicating strong structural affinity and conformational stability with the target researchgate.netnih.gov. This correlation between low binding energies and high potency validates the accuracy of the computational methods employed nih.gov.
Table 2: Predicted Binding Energies of Selected CSF1R Inhibitors (Relative Affinity) researchgate.netnih.gov
| Inhibitor | Predicted Binding Energy (Relative Affinity) |
| This compound | Lowest (Strongest affinity, most stable conformation) |
| ARRY-382 | Low |
| BLZ-945 | Low |
| Sorafenib | Low |
| Edicotinib | Weak binding (High binding energy) |
In Silico Approaches for Predicting Target Selectivity and Potency
Beyond understanding binding mechanisms, in silico approaches are instrumental in predicting and optimizing target selectivity and potency. The strong correlation observed between in silico predicted binding energies and experimentally determined IC₅₀ values for this compound and other CSF1R inhibitors validates the predictive power of these computational methods nih.gov.
This compound's impressive selectivity profile, exhibiting nanomolar potency for CSF1R (IC₅₀ 5 nM) and over 100-fold selectivity against homologous kinases (e.g., KIT, FLT3, PDGFRα, PDGFRβ) and over 1,000-fold selectivity against other kinases, was likely guided and confirmed by in silico predictions during its development researchgate.netcapes.gov.br. These computational analyses allow for the rapid screening of potential compounds and the identification of structural modifications that enhance desired interactions while minimizing off-target effects.
Furthermore, in silico methodologies are used to assess critical pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), and to predict potential toxicity profiles. This compound has demonstrated optimized biopharmaceutical properties, including a favorable ADME and pharmacokinetic (PK) profile in preclinical studies, which would have been informed by computational predictions researchgate.net. This predictive capability of computational chemistry significantly streamlines the drug discovery process by guiding lead generation and optimization, reducing the time and resources required for identifying promising drug candidates nih.gov.
Advanced Research Perspectives and Unanswered Questions
Dissecting the Nuances of CSF1R Switch-Control Inhibition in Diverse Biological Systems
DCC-3014 functions as a selective switch-control CSF1R inhibitor by binding to the kinase domain and maintaining it in an autoinhibitory, inactive conformation, specifically by interacting with Trp550 which stabilizes the activation loop in a DFG-out conformation. nih.gov Its high specificity is further underscored by its interaction with Met637, a residue that distinguishes the kinase selectivity pocket of CSF1R from that of tyrosine-protein kinase KIT (c-KIT). nih.gov
Preclinical studies have demonstrated this compound's robust and sustained inhibition of CSF1R activity both in vitro and in vivo. nih.govdeciphera.com The compound exhibits nanomolar potency for CSF1R, with an IC50 of 5 nM. researchgate.net Notably, this compound maintains high selectivity, sparing closely related kinases such as KIT, PDGFRA, PDGFRB, and FLT3 by greater than 100-fold, and other kinases by over 1,000-fold. deciphera.comresearchgate.netdeciphera.combiospace.combiospace.comnih.gov This high selectivity is crucial for minimizing off-target activities that can limit optimal CSF1R suppression. nih.gov
The inhibitory activity of this compound has been observed across various cell lines and assays, including THP-1 monocytes (IC50 11 nM), M-NFS-60 cells (IC50 4 nM), human osteoclast precursors (IC50 9 nM), and in monocytes within a human whole blood assay (IC50 260 nM). deciphera.comresearchgate.net In vivo murine pharmacokinetic/pharmacodynamic (PK/PD) models have shown sustained CSF1R inhibition exceeding 90% for up to 24 hours post-dose. deciphera.comresearchgate.net
Table 1: this compound Potency and Selectivity in Preclinical Studies
| Target/Cell Type | IC50 (nM) / Selectivity (Fold) | Reference |
| CSF1R (kinase inhibition) | 5 | researchgate.net |
| THP-1 Monocytes | 11 | deciphera.comresearchgate.net |
| M-NFS-60 Cells | 4 | deciphera.comresearchgate.net |
| Human Osteoclast Precursors | 9 | deciphera.comresearchgate.net |
| Monocytes (Human Whole Blood Assay) | 260 | deciphera.comresearchgate.net |
| Selectivity vs. KIT, PDGFRA/B, FLT3 | >100 | deciphera.comresearchgate.netdeciphera.combiospace.combiospace.comnih.gov |
| Selectivity vs. Other Kinases | >1,000 | deciphera.comresearchgate.netbiospace.com |
Investigating Potential Resistance Mechanisms in Preclinical Disease Models
While CSF1R inhibition shows promise, investigating potential mechanisms of resistance remains a critical area of research. Resistance to CSF1R inhibitors, particularly in combination with other immunotherapies like anti-PD-1/PD-L1 antibodies, is not yet fully understood. nih.gov Preclinical studies and ongoing research are exploring various possibilities, including molecular changes in stromal cells that could contribute to resistance. researchgate.net
The mixed results observed in clinical trials for CSF1R inhibitors in combination with immunotherapies, despite promising preclinical findings, highlight the need for further investigation into resistance mechanisms. nih.gov Identifying predictive biomarkers through pretreatment tumor biopsies, rather than relying on archival tissue, is considered crucial, especially in the context of acquired resistance, to select appropriate patient populations for combination therapies. nih.gov
Development of Novel Preclinical Models for CSF1R-Driven Pathologies
The evaluation of this compound's efficacy and mechanism of action relies heavily on robust preclinical models that accurately reflect CSF1R-driven pathologies. Existing models have been instrumental in demonstrating this compound's effects. For instance, the MC38 syngeneic colorectal cancer model, characterized by high TAM infiltration, has been used to assess the compound's impact on primary tumor growth, macrophages, and the adaptive immune system. deciphera.comresearchgate.net
Furthermore, the PC3 prostate cancer model has been utilized to evaluate this compound's ability to block tumor growth, invasion, and bone degradation, reflecting its anti-osteoclast mechanism. deciphera.comdeciphera.com Murine cFOS PK/PD models have also been employed to confirm sustained CSF1R inhibition in vivo. researchgate.netdeciphera.com
Ongoing research emphasizes the development of novel preclinical models to better understand the complex interplay of CSF1R signaling in diverse disease contexts and to more effectively evaluate the next generation of CSF1R inhibitors. These models are essential for delineating the full therapeutic potential and limitations of CSF1R-targeted therapies.
Expanding the Chemical Space for Highly Selective CSF1R Inhibitors through Analog Development
This compound was discovered through a strategic combination of structure-based drug design and traditional medicinal chemistry principles. nih.govresearchgate.net This approach led to the identification of a novel series of dihydropyrimidone-based CSF1R kinase inhibitors that exhibit exquisite selectivity for CSF1R over a broad panel of other kinases and non-kinase protein targets. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
